2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole
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Overview
Description
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that features both imidazo[2,1-b]thiazole and benzo[d]thiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is of interest due to its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various protein kinases .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various cellular pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet properties .
Result of Action
Similar compounds have shown promising inhibitory activity over various cancer cell lines .
Action Environment
Similar compounds have been synthesized under various conditions, suggesting that environmental factors could potentially influence their action .
Biochemical Analysis
Biochemical Properties
2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole has been reported to interact with various enzymes and proteins . For instance, it has been shown to have antimycobacterial properties, suggesting that it may interact with enzymes or proteins involved in the metabolism or survival of mycobacteria
Cellular Effects
In cellular studies, this compound has shown significant activity against Mycobacterium tuberculosis . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole typically involves multi-step reactions. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then combined with a dehydrating system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods: Industrial production methods often utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product .
Chemical Reactions Analysis
Types of Reactions: 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar biological activities.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety are also known for their antimicrobial and anticancer properties.
Uniqueness: 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole is unique due to the combination of both imidazo[2,1-b]thiazole and benzo[d]thiazole structures, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S3/c1-2-4-11-10(3-1)15-13(19-11)18-8-9-7-16-5-6-17-12(16)14-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXZCMAHMARDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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